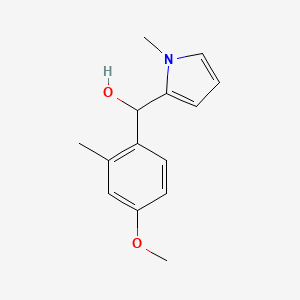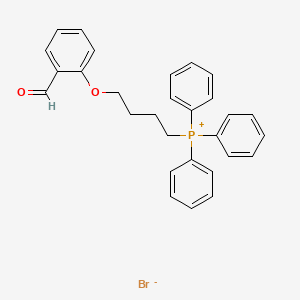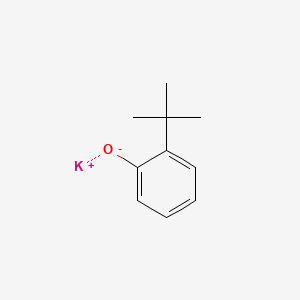
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate is a complex organic compound with a unique structure that includes a benzoxecin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Wissenschaftliche Forschungsanwendungen
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate has several scientific research applications, including:
Biology: The compound may be used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) methanesulfonate
- (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) ethanesulfonate
Uniqueness
Compared to similar compounds, (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group can impart different chemical and physical properties, such as increased stability or reactivity, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C16H15F3O5S |
|---|---|
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H15F3O5S/c1-10-4-3-5-12-9-13(24-25(21,22)16(17,18)19)6-7-14(12)23-15(20)11(2)8-10/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
BNWWXEVMBIYBHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


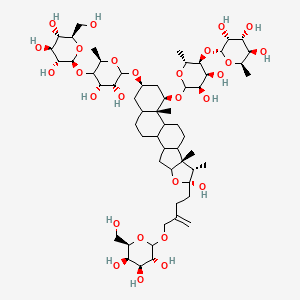
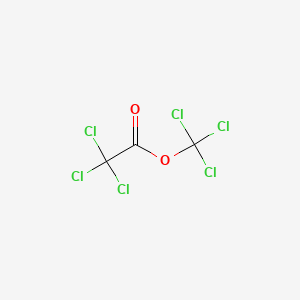


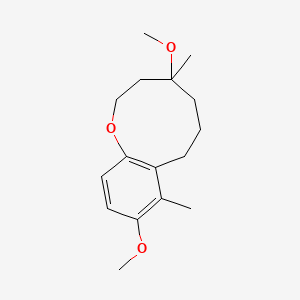
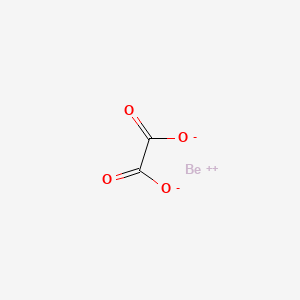
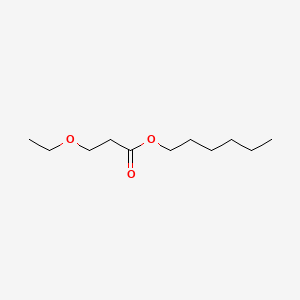
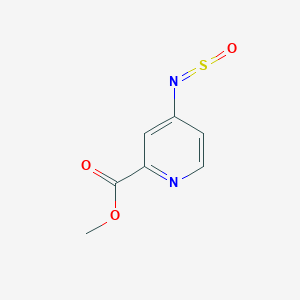
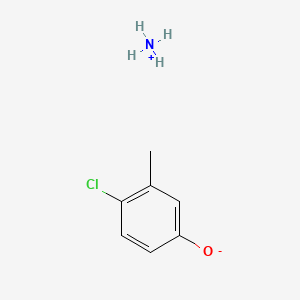
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
